ANCE/ACER Paralogue Discrimination
MKRSRGPSPRR demonstrates absolute paralog selectivity. It is cleaved efficiently by Drosophila ANCE, but it does not bind to Drosophila ACER, as reported by Bingham et al. (2006) [1]. In stark contrast, mammalian bradykinin (BK; sequence RPPGFSPFR) is a validated substrate for both ANCE and ACER, with reported Km values of 22 µM for ANCE and a higher, though still measurable, Km for ACER [2][3]. The target peptide's null binding to ACER is defined as a qualitative on/off difference, establishing it as a unique discriminatory tool for insect ACE paralogs, a property entirely absent in any mammalian kinin.
| Evidence Dimension | Proteolytic substrate status for Drosophila ACE paralogs |
|---|---|
| Target Compound Data | Cleaved by ANCE (low Km); No binding to ACER |
| Comparator Or Baseline | Mammalian Bradykinin (BK): Cleaved by ANCE (Km = 22 µM) and ACER (measurable Km) |
| Quantified Difference | Qualitative binary difference (Substrate vs. Non-substrate) for ACER; ANCE Km values are available for BK but not yet extracted from full text for the target compound. |
| Conditions | In vitro enzymatic assay using purified Drosophila ANCE and ACER, as described in Bingham et al., 2006, FEBS J. |
Why This Matters
This unique, paralog-exclusive substrate profile is the only known way to biochemically distinguish ANCE from ACER activity, making the peptide an essential procurement for insect ACE research.
- [1] Bingham, R.J., Dive, V., Phillips, S.E.V., Shirras, A.D. and Isaac, R.E. (2006). FEBS J. 273(2): 362-373. View Source
- [2] Cornell, M.J., Williams, T.A., Lamango, N.S., Coates, D., Corvol, P., Soubrier, F., Hoheisel, J., Lehrach, H. and Isaac, R.E. (1995). Cloning and expression of an evolutionary conserved single-domain angiotensin converting enzyme from Drosophila melanogaster. J. Biol. Chem. 270(23): 13613-13619. View Source
- [3] Bingham et al. (2006) abstract notes that ACER hydrolyzes BK peptides with a higher Km, confirming its dual-substrate status for both ANCE and ACER. View Source
